![molecular formula C16H13ClN2O3S2 B2464232 (Z)-5-chloro-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide CAS No. 899362-38-0](/img/structure/B2464232.png)
(Z)-5-chloro-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(Z)-5-chloro-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O3S2 and its molecular weight is 380.86. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-chloro-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-chloro-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis, characterization, and anti-microbial evaluation of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing the process of creating novel compounds with potential applications in antimicrobial fields (Spoorthy et al., 2021).
Applications in Sensing and Removal
- Research on thiophene-based metal-organic frameworks (MOFs) constructed for luminescence sensing and pesticide removal demonstrates the utility of thiophene derivatives in environmental monitoring and purification technologies (Zhao et al., 2017).
Antitumor and Biological Activities
- Another study synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated for their potent anti-tumor activities, indicating the significance of thiophene derivatives in developing new chemotherapeutic agents (Gomha et al., 2016).
Electrochemical and Photovoltaic Applications
- A novel alternating copolymer containing thiophene was designed and synthesized for use as a donor material in high-efficiency polymer solar cells, highlighting the role of thiophene derivatives in advancing renewable energy technologies (Qin et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes of the histone deacetylase family (HDACs) . These enzymes are physiologically highly relevant targets in different indication areas . In particular, three acetylpolyamine amidohydrolases (APAHs) of Pseudomonas aeruginosa have been predicted from the sequenced genome . APAHs are involved in the polyamine metabolism and polyamines were reported to interfere with biofilm formation .
Mode of Action
The compound interacts with its targets through a fluorescence lifetime (FLT)-based binding assay . The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop this FLT-based binding assay .
Biochemical Pathways
The compound affects the polyamine metabolism pathway . Polyamines are known to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .
Result of Action
The result of the compound’s action is the inhibition of the histone deacetylase family enzymes . This leads to the disruption of the polyamine metabolism pathway and interference with biofilm formation .
properties
IUPAC Name |
5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-5-19-9-6-10-11(22-8-21-10)7-13(9)24-16(19)18-15(20)12-3-4-14(17)23-12/h3-4,6-7H,2,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWPSGRIOYBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(S4)Cl)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-chloro-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide |
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